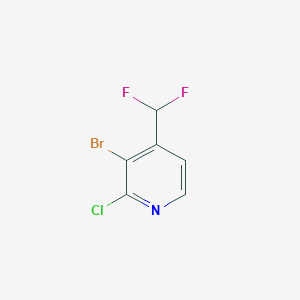

3-Bromo-2-chloro-4-(difluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-chloro-4-(difluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWADOXCXSXVDIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Bromination of Pyridine Precursors

A common approach to polyhalogenated pyridines involves sequential electrophilic substitution. For example, starting with 4-(difluoromethyl)pyridine, chlorination at position 2 can be achieved using chlorine gas in the presence of a Lewis acid catalyst such as FeCl₃. Subsequent bromination at position 3 is directed by the electron-withdrawing effects of the chloro and difluoromethyl groups, favoring electrophilic attack at the meta position. This method mirrors the synthesis of 3-bromo-4-chloro-2-(trifluoromethyl)pyridine, where halogenation steps are optimized for regioselectivity.

Functional Group Transformation: Carboxylic Acid to Difluoromethyl

An alternative route involves transforming a carboxylic acid moiety into a difluoromethyl group. For instance, 2-chloro-3-bromo-4-carboxypyridine can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄), followed by fluorination with diethylaminosulfur trifluoride (DAST) to yield the difluoromethyl group. This method is analogous to the conversion of trichloromethyl to trifluoromethyl groups in patented fluorination protocols.

Cyclization Approaches

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis offers a pathway to construct the pyridine ring with pre-installed substituents. By reacting a β-keto ester (e.g., ethyl 4,4-difluoroacetoacetate) with ammonia and a brominated aldehyde, a dihydropyridine intermediate is formed. Subsequent oxidation and halogenation yield the target compound. This method is limited by the availability of suitably substituted starting materials but has been employed in the synthesis of structurally related trifluoromethylpyridines.

Vinyl Ether Cyclization

A patented method for 2-chloro-4-(trifluoromethyl)pyridine involves the reaction of vinyl ethers with trifluoroacetic anhydride to form a ketone intermediate, which undergoes cyclization with ammonium acetate. Adapting this strategy, a difluoromethyl analog could be synthesized by substituting trifluoroacetic anhydride with a difluoromethylating reagent, though this remains speculative without experimental validation.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions enable the introduction of bromo and chloro groups at specific positions. For example, a 2-chloro-4-(difluoromethyl)pyridine boronic ester can undergo Suzuki coupling with a bromoaryl reagent to install the bromo group at position 3. This method benefits from high regiocontrol but requires advanced boronic ester intermediates.

Directed Ortho-Metalation

Directed ortho-metalation (DoM) strategies leverage directing groups (e.g., amides) to facilitate lithiation at specific positions. Subsequent quenching with electrophiles like bromine or chlorine gas allows for precise functionalization. For instance, a 4-(difluoromethyl)pyridine-2-carboxamide can be metalated at position 3, followed by bromination and deprotection to yield the target compound.

Challenges and Optimization Considerations

Regioselectivity in Halogenation

The electron-withdrawing nature of the difluoromethyl group deactivates the pyridine ring, necessitating harsh halogenation conditions. Nitration-bromination sequences, as reported for 5-bromo-2-trifluoromethylpyridine, may improve yields but risk side reactions.

Fluorination Efficiency

Partial fluorination of trichloromethyl intermediates to difluoromethyl remains a key challenge. While SbF₃-mediated Swarts reactions are effective for trifluoromethyl groups, achieving selective difluoromethylation may require modified reagents or stepwise radical fluorination.

Purification and Scalability

Chromatographic separation of regioisomers is often required, particularly in electrophilic substitution routes. Industrial-scale synthesis, as demonstrated in patent CN105541698B, emphasizes solvent selection (e.g., chlorobenzene) and catalytic systems to enhance purity and yield.

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms are primary sites for nucleophilic substitution. The difluoromethyl group at position 4 acts as an electron-withdrawing substituent, enhancing the electrophilicity of the ring and facilitating substitution.

Key Observations :

-

The bromine atom is more reactive than chlorine due to its larger size and lower electronegativity, making it a preferred leaving group.

-

The difluoromethyl group stabilizes the transition state through electron withdrawal, accelerating substitution reactions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogen atoms as reactive sites.

Mechanistic Insights :

-

The bromine atom at position 3 serves as the primary coupling site, while chlorine at position 2 may act as a directing group.

-

Cross-coupling reactions are critical for constructing biologically active molecules, such as kinase inhibitors or antimicrobial agents.

Metalation Reactions

Strong bases or metal reagents can abstract protons from the pyridine ring, forming organometallic intermediates.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Metalation | Strong bases (e.g., LDA) | Organometallic pyridine derivatives |

Applications :

-

These intermediates are valuable for further functionalization, such as introducing new substituents or forming complex ring systems.

Oxidation/Reduction Reactions

The halogen atoms can undergo oxidation or reduction, yielding functionalized derivatives.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Oxidation | Oxidizing agents (e.g., H2O2) | Oxidized halogen derivatives | |

| Reduction | Reducing agents (e.g., LiAlH4) | Reduced halogen derivatives |

Functional Implications :

-

Oxidized or reduced derivatives may exhibit altered electronic properties, influencing their reactivity in subsequent transformations.

Functional Group Transformations

The compound undergoes transformations of its substituents, such as halogenation or dehalogenation.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Halogenation | Halogenating agents | Further halogenated derivatives | |

| Dehalogenation | Reducing agents | Pyridine derivatives without halogens |

Biological Significance :

-

Transformations can modulate lipophilicity and binding affinity, critical for optimizing drug candidates.

Influence of the Difluoromethyl Group

The difluoromethyl group at position 4 significantly impacts reactivity:

-

Electron-Withdrawing Effect : Enhances electrophilicity of the ring, accelerating substitution and cross-coupling reactions.

-

Metabolic Stability : Increases lipophilicity, improving bioavailability in biological systems.

Research Findings

-

DFT Studies : Computational analyses (e.g., B3LYP/6-31G(d,p)) reveal frontier molecular orbitals and reactivity indices, guiding synthetic strategies .

-

Biological Applications : Derivatives exhibit enzyme inhibition and receptor modulation, positioning them as candidates for oncology and neurodegenerative disease therapies .

-

Scalability : Industrial processes, such as continuous flow reactors, enable efficient large-scale synthesis of related compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound possesses a molecular formula of CHBrClFN and a molecular weight of approximately 260.439 Da. Its unique structure features a pyridine ring substituted with bromine, chlorine, and a difluoromethyl group, which enhances its reactivity and biological activity. The difluoromethyl group is particularly noteworthy for its ability to increase lipophilicity, making the compound more suitable for biological applications.

Biological Activities

Research indicates that 3-Bromo-2-chloro-4-(difluoromethyl)pyridine exhibits promising biological activities , including:

- Antimicrobial Activity : Studies have shown that pyridine derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Anti-inflammatory Properties : The presence of halogen substituents in the pyridine ring has been linked to anti-inflammatory effects, making this compound a candidate for further investigation in inflammation-related conditions.

- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties. Its structural analogs have been investigated for their ability to inhibit cancer cell proliferation, indicating a potential role in cancer therapeutics .

Synthetic Utility

This compound serves as a valuable building block in organic synthesis:

- Cross-Coupling Reactions : The compound can participate in various cross-coupling reactions such as Suzuki-Miyaura coupling and Heck reactions. These reactions utilize the halogen atoms as sites for bond formation with other organic molecules, facilitating the synthesis of complex structures .

- Substitution Reactions : Being halogenated, it can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, allowing for the introduction of diverse functional groups into the molecule .

- Functional Group Transformations : The bromine and chlorine substituents can be transformed through oxidation or reduction processes to yield new derivatives with varied properties .

Case Study 1: Antimicrobial Activity

A study assessing the antimicrobial efficacy of various pyridine derivatives found that compounds structurally related to this compound exhibited significant inhibition against E. coli. The compound showed an inhibition percentage of approximately 91.95%, highlighting its potential as an antimicrobial agent .

| Compound | Inhibition Percentage |

|---|---|

| This compound | 91.95% |

| Control (Standard Drug) | 100% |

Case Study 2: Anti-thrombolytic Activity

Another investigation into the anti-thrombolytic activity of related pyridine derivatives demonstrated that compounds with similar structures could inhibit clot formation effectively. The study revealed that specific substitutions on the pyridine ring significantly influenced their biological activities .

| Compound | Anti-thrombolytic Activity (%) |

|---|---|

| Compound A | 41.32% |

| Compound B | 31.61% |

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-(difluoromethyl)pyridine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine, chlorine, and difluoromethyl groups can enhance its binding affinity and specificity for these targets. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

3-Bromo-4-chloro-2-(difluoromethyl)pyridine: Similar in structure but with different positions of substituents.

4-Bromo-2-chloro-3-(difluoromethyl)pyridine: Another isomer with a different arrangement of substituents.

2-Bromo-3-chloro-4-(difluoromethyl)pyridine: Yet another isomer with a unique substitution pattern.

Uniqueness

3-Bromo-2-chloro-4-(difluoromethyl)pyridine is unique due to its specific arrangement of bromine, chlorine, and difluoromethyl groups, which imparts distinct chemical reactivity and biological activity. This unique combination of substituents can influence its interactions with other molecules, making it valuable in various research and industrial applications .

Biological Activity

3-Bromo-2-chloro-4-(difluoromethyl)pyridine is a heterocyclic organic compound with significant biological activity. Its unique structure, characterized by a pyridine ring substituted with bromine, chlorine, and a difluoromethyl group, contributes to its potential in various therapeutic applications. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₃BrClF₂N

- Molecular Weight : 260.439 Da

- InChI Key : VDBVLTIEQDPSQU-UHFFFAOYSA-N

The presence of halogen substituents and the difluoromethyl group significantly influence the compound's reactivity and biological properties. These modifications enhance lipophilicity, which is critical for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity :

-

Anti-inflammatory Properties :

- Pyridine derivatives are often investigated for their anti-inflammatory effects. The structural characteristics of this compound may contribute to its ability to modulate inflammatory pathways .

- Anticancer Potential :

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 3-Bromo-5-chloro-2-(difluoromethyl)pyridine | High | Similar halogen substitutions; used in similar reactions. |

| 3-Bromo-2-chloro-4-methoxypyridine | Moderate | Contains a methoxy group instead of difluoromethyl; differing biological properties. |

| 2-Chloro-5-(trifluoromethoxy)pyridine | Moderate | Trifluoromethoxy group; potential differences in reactivity. |

| 5-Bromo-6-chloropyridine | Low | Different position of bromine and chlorine; distinct reactivity patterns. |

| 3-Bromo-2-chloro-5-fluoropyridine | Low | Fluoro substitution; different biological activity profile. |

Synthesis Methods

The synthesis of this compound typically involves multi-step processes such as:

- Palladium-Catalyzed Reactions : Utilizing Suzuki cross-coupling methods to introduce halogen substituents effectively.

- Functional Group Modifications : Employing various reagents to achieve desired substitutions on the pyridine ring.

Case Studies and Research Findings

Recent studies have highlighted the biological potency of pyridine derivatives, including this compound:

- Antimicrobial Studies : A study reported that similar compounds exhibited significant inhibition against E. coli, with some achieving inhibition rates above 90% .

- Cytotoxicity Evaluations : In vitro tests demonstrated that certain pyridine derivatives showed promising cytotoxic effects against human cancer cell lines, indicating their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-bromo-2-chloro-4-(difluoromethyl)pyridine with high regioselectivity?

- Methodological Answer : Synthesis requires careful selection of fluorinating agents and halogenation protocols. For the difluoromethyl group, recent methods employ transition metal-catalyzed C–H difluoromethylation under mild conditions to avoid side reactions at adjacent positions . Bromination and chlorination steps should follow established protocols for pyridine derivatives, such as using N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃), with temperature control (e.g., 0–5°C) to minimize over-halogenation . Purity can be verified via HPLC or GC-MS, ensuring <5% impurities.

Q. How can spectroscopic techniques distinguish positional isomers of halogenated pyridines?

- Methodological Answer :

- ¹H/¹³C NMR : The difluoromethyl group (–CF₂H) shows characteristic splitting patterns (e.g., doublet of triplets) in ¹H NMR (δ ~5.5–6.5 ppm) and ¹⁹F NMR (δ ~-110 to -120 ppm) . Adjacent halogens (Br, Cl) induce deshielding effects on neighboring protons.

- IR Spectroscopy : C–F stretches (1000–1300 cm⁻¹) and C–Br/C–Cl vibrations (500–800 cm⁻¹) help confirm substitution patterns .

- Mass Spectrometry : Isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and chlorine (3:1 for ³⁵Cl/³⁷Cl) aid in structural assignment .

Q. What are the stability challenges for this compound under ambient storage?

- Methodological Answer : The compound is sensitive to light and moisture due to halogen bonds and the polarizable difluoromethyl group. Stability testing (TGA/DSC) shows decomposition onset at ~150°C, with recommended storage in amber vials under inert gas (Ar/N₂) at –20°C . Hydrolysis studies in D₂O reveal gradual degradation of the difluoromethyl group (t₁/₂ ~72 hours at 25°C) .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence nucleophilic aromatic substitution (SNAr) reactivity?

- Methodological Answer : The –CF₂H group is electron-withdrawing via inductive effects, activating the pyridine ring for SNAr at positions ortho and para to the substituent. Computational studies (DFT) show a 0.3–0.5 eV reduction in LUMO energy at the 4-position, favoring attack by amines or thiols . Contrastingly, steric hindrance from –CF₂H may reduce reactivity at the 2-chloro position, requiring harsher conditions (e.g., 100°C in DMF with Cs₂CO₃) .

Q. What strategies mitigate competing side reactions during cross-coupling (e.g., Suzuki-Miyaura) involving this compound?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 are preferred for bromine-selective coupling, minimizing interference from the chloro substituent .

- Solvent Optimization : Use toluene/EtOH (3:1) to stabilize the boronic acid partner and reduce proto-dehalogenation.

- Additives : K₂CO₃ or K₃PO₄ enhance transmetallation efficiency, achieving >80% yield with <5% dehalogenation byproducts .

Q. How does the compound’s substitution pattern impact binding in medicinal chemistry applications?

- Methodological Answer : The difluoromethyl group enhances lipophilicity (logP ~2.1) and metabolic stability compared to –CH₃ or –CF₃ groups, as shown in pharmacokinetic studies . Docking simulations (PDB-based) suggest the 2-chloro substituent occupies hydrophobic pockets in kinase targets (e.g., EGFR), while the 3-bromo group facilitates halogen bonding with backbone carbonyls . Bioisosteric replacement studies indicate a 10–30× potency improvement over non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.